192-Fold Higher AdoHcy Hydrolase Affinity of 3-Deaza-C-ado Versus Its Direct Structural Fragment Analogue 14
In a direct head-to-head comparison using purified bovine liver AdoHcy hydrolase, 3-deaza-C-ado inhibited the enzyme with a Ki of 4 nM, whereas analogue 14 — which retains the 1′-, 2′-, and 3′-carbon portions of 3-deaza-C-ado but lacks the cyclopentyl ring — exhibited a Ki of 768 nM [1]. This represents a 192-fold difference in binding affinity. Analogue 14 was the most active among the series of 9-(hydroxyalkyl)-3-deazaadenine fragments tested, yet its inhibitory potency was 'significantly less than that observed for 3-deaza-C-Ado' [1].
| Evidence Dimension | AdoHcy hydrolase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 4 nM (3-deaza-C-ado, carbocyclic 3-deazaadenosine) |
| Comparator Or Baseline | Ki = 768 nM (Analogue 14; 4-amino-1-(2,3-dihydroxy-1-propyl)imidazo[4,5-c]pyridine) |
| Quantified Difference | 192-fold (768 nM / 4 nM); approximately 2.3 orders of magnitude |
| Conditions | Purified bovine liver S-adenosyl-L-homocysteine hydrolase (EC 3.3.1.1); competitive inhibition assay |
Why This Matters
For procurement decisions, this ~200-fold Ki differential means that 3-deaza-C-ado achieves equivalent target engagement at far lower concentrations than the closest acyclic fragment analogue, reducing the compound mass required per experiment and minimizing potential off-target effects at higher dosing.
- [1] Houston DM, Dolence EK, Keller BT, Patel-Thombre U, Borchardt RT. Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 8. Molecular dissections of carbocyclic 3-deazaadenosine as inhibitors of S-adenosylhomocysteine hydrolase. J Med Chem. 1985 Apr;28(4):467-71. PMID: 3981538. View Source
